4-(Bromomethanesulfonyl)-N,N-dimethyl-2-nitroaniline
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Overview
Description
4-(Bromomethanesulfonyl)-N,N-dimethyl-2-nitroaniline is an organic compound characterized by the presence of a bromomethanesulfonyl group, a nitro group, and a dimethylamino group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethanesulfonyl)-N,N-dimethyl-2-nitroaniline typically involves the following steps:
Dimethylation: The dimethylamino group is introduced by reacting the nitroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethanesulfonyl)-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethanesulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-(Bromomethanesulfonyl)-N,N-dimethyl-2-aminoaniline.
Oxidation: N-oxides of the dimethylamino group.
Scientific Research Applications
4-(Bromomethanesulfonyl)-N,N-dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethanesulfonyl group.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-(Bromomethanesulfonyl)-N,N-dimethyl-2-nitroaniline involves its interaction with nucleophilic sites in biological molecules. The bromomethanesulfonyl group is highly electrophilic, allowing it to form covalent bonds with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the nitro and dimethylamino groups.
2-Bromoethanesulfonyl bromide: Similar sulfonyl bromide group but different overall structure.
N,N-Dimethyl-4-nitroaniline: Lacks the bromomethanesulfonyl group.
Uniqueness
The presence of both the nitro and bromomethanesulfonyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
61496-89-7 |
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Molecular Formula |
C9H11BrN2O4S |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
4-(bromomethylsulfonyl)-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C9H11BrN2O4S/c1-11(2)8-4-3-7(17(15,16)6-10)5-9(8)12(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
SYGPYPPUPBJPRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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